1-benzyl-3-nitro-1H-pyrazole
Overview
Description
“1-benzyl-3-nitro-1H-pyrazole” is a chemical compound with the molecular formula C10H9N3O2 . It is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms . The compound is part of a large library of heterocyclic compounds that have promising agro-chemical, fluorescent, and biological potencies .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-benzyl-3-nitro-1H-pyrazole”, has been a subject of extensive research . Various synthetic approaches have been developed, including the use of new or advanced catalysts and environmentally friendly procedures . These methods often involve the reaction of diarylhydrazones and vicinal diols .
Molecular Structure Analysis
The molecular structure of “1-benzyl-3-nitro-1H-pyrazole” is characterized by a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two adjacent nitrogen atoms . The aromatic nature of pyrazole systems arises from the delocalization of pi electrons over the ring .
Chemical Reactions Analysis
Pyrazole derivatives, including “1-benzyl-3-nitro-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with terminal alkynes to form pyrazoles . They can also undergo oxidation reactions to form a wide variety of pyrazoles .
Scientific Research Applications
Structural Analysis
- The study of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole reveals interesting structural characteristics. The benzene ring in this derivative is twisted in relation to the pyrazole ring, and the nitro group is almost coplanar with the benzene ring. This suggests potential applications in material science and molecular engineering (Tiekink, Wardell, & Wardell, 2012).
Synthesis and Functionalization
- A general approach for the synthesis of allylated and benzylated pyrazoles was described, highlighting the versatility of pyrazole compounds like 1-benzyl-3-nitro-1H-pyrazole in chemical synthesis. This method expands the scope of C-H functionalization of pyrazoles beyond arylation reactions (Bae, Jang, Jung, & Joo, 2015).
Crystallographic Studies
- The crystallographic analysis of 4-bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile, a compound structurally similar to 1-benzyl-3-nitro-1H-pyrazole, shows the coplanarity of the pyrazole ring with the nitro-substituted benzene ring. This information is valuable for understanding the molecular geometry and potential applications in crystal engineering (Yang & Li, 2008).
Metal-Organic Frameworks
- Pyrazolate-bridged metal–organic frameworks using pyrazole-based ligands demonstrate high thermal and chemical stability, suggesting the potential of 1-benzyl-3-nitro-1H-pyrazole in creating stable, high-surface-area materials (Colombo et al., 2011).
Safety And Hazards
The safety data sheet for a related compound, “3-Nitro-1H-pyrazole”, suggests that it is harmful if swallowed and causes serious eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound .
Future Directions
Given the promising properties of pyrazole derivatives, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . Future research may focus on these areas to develop more promising pyrazoles.
properties
IUPAC Name |
1-benzyl-3-nitropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQVFBBHWLZERQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-nitro-1H-pyrazole |
Synthesis routes and methods I
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Citations
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